3-Bromo-1-cyclobutylpyridin-2(1H)-one
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Overview
Description
3-Bromo-1-cyclobutylpyridin-2(1H)-one: is an organic compound that belongs to the class of pyridines. It is characterized by a bromine atom attached to the third position of the pyridine ring and a cyclobutyl group attached to the first position. The compound also features a ketone functional group at the second position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-cyclobutylpyridin-2(1H)-one typically involves the bromination of 1-cyclobutylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-1-cyclobutylpyridin-2(1H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Various oxidized derivatives, including carboxylic acids or aldehydes, can be obtained.
Reduction Products: Alcohols are the primary products formed from the reduction of the ketone group.
Scientific Research Applications
Chemistry: 3-Bromo-1-cyclobutylpyridin-2(1H)-one is used as a building block in organic synthesis
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets such as enzymes and receptors to understand its pharmacological properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for use in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclobutylpyridin-2(1H)-one depends on its specific interactions with molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
3-Chloro-1-cyclobutylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
3-Fluoro-1-cyclobutylpyridin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
3-Iodo-1-cyclobutylpyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromo-1-cyclobutylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making the compound suitable for selective chemical transformations. The cyclobutyl group also contributes to the compound’s distinct steric and electronic characteristics, influencing its behavior in various chemical and biological contexts.
Properties
IUPAC Name |
3-bromo-1-cyclobutylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXOYAAVPKAQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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